molecular formula C16H24N2O6 B1676596 Miridesap CAS No. 224624-80-0

Miridesap

Numéro de catalogue B1676596
Numéro CAS: 224624-80-0
Poids moléculaire: 340.37 g/mol
Clé InChI: InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Miridesap is a drug that has been used in trials for the prevention of HIV and treatment of AL amyloidosis . It’s being studied as a potential treatment for Alzheimer’s disease, with the aim of slowing down the disease’s progression .


Synthesis Analysis

Miridesap is a depleter of serum amyloid P component (SAP) and forms an essential component of a novel approach to remove systemic amyloid deposits . The drug has been developed by Professor Sir Mark Pepys at UCL Medicine .


Molecular Structure Analysis

Miridesap belongs to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecular formula of Miridesap is C16H24N2O6 .


Chemical Reactions Analysis

Miridesap works by depleting circulating serum amyloid P (SAP) and dezamizumab (an anti-SAP monoclonal antibody) targets SAP on amyloid deposits, triggering amyloid removal .


Physical And Chemical Properties Analysis

Miridesap is highly soluble and stable in simulated gastric and intestinal fluids, stable in intestinal microsomes, and permeable in Madine Darby Canine Kidney type II cells .

Applications De Recherche Scientifique

Novel Approaches in Systemic Amyloidosis Treatment

Miridesap has been a subject of interest in the treatment of systemic amyloidosis. Richards et al. (2019) explored an orally bioavailable pro-drug of miridesap, aiming to improve its low oral bioavailability which necessitated parenteral administration. This development forms part of a novel approach to remove systemic amyloid deposits (Richards et al., 2019).

In another study by Richards et al. (2018), it was found that repeat cycles of miridesap, used to deplete circulating serum amyloid P component (SAP), followed by the anti-SAP antibody, dezamizumab, could clear visceral amyloid deposits in patients with systemic amyloidosis. This research suggested a potential improvement in the management and outcome for patients with this condition (Richards et al., 2018).

Pharmacokinetics and Safety Profiles

A phase 1 study by Ino et al. (2019) characterized the safety, tolerability, pharmacokinetics, and pharmacodynamics of miridesap following intravenous infusion in healthy Japanese men. The study reported no treatment-related adverse events, highlighting the potential safety of miridesap in clinical applications (Ino et al., 2019).

Mécanisme D'action

Target of Action

Miridesap, also known as CPHPC, primarily targets the Serum Amyloid P component (SAP) . SAP is a glycoprotein that is universally found in amyloid deposits, a characteristic of several diseases . By targeting SAP, Miridesap plays a crucial role in the treatment of conditions like systemic amyloidosis .

Mode of Action

Miridesap operates by binding to circulating SAP, forming complexes . These complexes are then rapidly cleared in the liver . This process results in the depletion of SAP, both in the bloodstream and in amyloid deposits . The removal of SAP from amyloid deposits is further facilitated by Dezamizumab, an anti-SAP monoclonal antibody .

Biochemical Pathways

The primary biochemical pathway affected by Miridesap involves the interaction and clearance of SAP. SAP is a normal component of blood plasma and is also present in all types of amyloid deposits . By depleting SAP, Miridesap disrupts the formation and persistence of these deposits .

Pharmacokinetics

The pharmacokinetics of Miridesap involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that Miridesap forms complexes with SAP that are rapidly cleared in the liver

Result of Action

The primary result of Miridesap’s action is the depletion of SAP from the bloodstream and amyloid deposits . This can lead to the removal of amyloid from various organs, as observed in some clinical trials . In a phase 2 study, no appreciable or consistent reduction in left ventricular mass nor improvement in cardiac function was observed in patients with cardiac amyloidosis .

Action Environment

The action of Miridesap can be influenced by various environmental factors. For instance, its oral bioavailability is low, necessitating parenteral administration . Additionally, the efficacy of Miridesap may be influenced by the accessibility of its target, SAP, in different tissues

Safety and Hazards

Miridesap is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is toxic and can cause serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to unborn child .

Propriétés

IUPAC Name

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLAWYIBLZNRFZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176996
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miridesap

CAS RN

224624-80-0
Record name CPHPC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224624-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miridesap [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miridesap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRIDESAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miridesap
Reactant of Route 2
Reactant of Route 2
Miridesap
Reactant of Route 3
Miridesap
Reactant of Route 4
Miridesap
Reactant of Route 5
Reactant of Route 5
Miridesap
Reactant of Route 6
Miridesap

Q & A

Q1: What is the primary mechanism of action of CPHPC (Miridesap)?

A1: CPHPC (Miridesap) is a small molecule drug designed to specifically target serum amyloid P component (SAP). [, , ] It achieves this by cross-linking pairs of SAP pentamers in the bloodstream, forming decameric complexes. [, ] These complexes are then rapidly cleared from the circulation, effectively depleting serum SAP levels. [, , ]

Q2: Why is depleting serum amyloid P component (SAP) therapeutically relevant?

A2: SAP is a universal constituent of amyloid deposits, which are pathological protein aggregates implicated in various diseases, including systemic amyloidosis and Alzheimer's disease. [, , , , , ] SAP is believed to contribute to amyloid formation and persistence, potentially exacerbating disease progression. [, , ] Therefore, depleting SAP is a promising therapeutic strategy for these conditions.

Q3: What is the significance of CPHPC's ability to deplete SAP from the cerebrospinal fluid (CSF)?

A3: CPHPC's ability to reduce SAP levels in the CSF is particularly important for its potential application in treating neurodegenerative diseases like Alzheimer's disease. [, , ] The presence of SAP in the brain is associated with amyloid plaques and neurofibrillary tangles, hallmark lesions of Alzheimer's disease. [, ]

Q4: Has CPHPC demonstrated efficacy in removing amyloid deposits in preclinical or clinical settings?

A4: Yes, preclinical studies in mouse models of Alzheimer's disease have shown that CPHPC administration leads to the removal of human SAP from both intracerebral and cerebrovascular amyloid deposits. [] This finding provided crucial validation for the subsequent "Depletion of Serum Amyloid P component in Alzheimer's disease (DESPIAD)" clinical trial. [] Furthermore, clinical trials have demonstrated that CPHPC, in conjunction with the anti-SAP antibody dezamizumab, effectively clears amyloid deposits from various organs, including the liver, spleen, and kidneys, in patients with systemic amyloidosis. [, , , ]

Q5: How does the structure of CPHPC facilitate its interaction with SAP?

A5: CPHPC is a bis(D-proline) compound that exhibits a specific binding affinity for SAP. [, , ] While the exact structural details of the interaction are complex, studies using X-ray crystallography have provided insights into the binding mode. [, ] These studies revealed that CPHPC cross-links pairs of SAP pentamers, forming decameric complexes. [, ] The preferred binding of specific CPHPC isomers to SAP has also been characterized. []

Q6: What are the implications of CPHPC's target-mediated drug disposition?

A6: A target-mediated drug disposition model has been developed for CPHPC, incorporating factors such as gender, renal function, total amyloid load, and presence of hepatic amyloid. [] This model accurately predicts the exposure-response relationship of CPHPC in both healthy individuals and patients with systemic amyloidosis. [] Consequently, it enables the prediction of individualized dosing regimens, optimizing treatment efficacy and minimizing potential side effects. []

Q7: What is the current status of CPHPC in clinical development?

A7: CPHPC has been investigated in various clinical trials for the treatment of systemic amyloidosis and Alzheimer's disease. [, , , , , ] Initial studies demonstrated its safety and tolerability, paving the way for larger trials to assess its efficacy. [, , , , ] Currently, CPHPC is being evaluated in clinical trials as a potential disease-modifying therapy for Alzheimer's disease, aiming to reduce amyloid burden and slow disease progression. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.